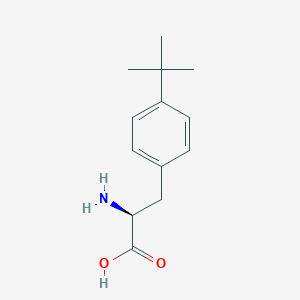

4-tert-Butyl-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJZKSXYLTYFPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375923 | |

| Record name | 4-tert-Butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82372-74-5 | |

| Record name | p-tert-Butylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-BUTYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YZ0R5GQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-tert-Butyl-L-phenylalanine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyl-L-phenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its bulky tert-butyl group offers unique steric and hydrophobic properties, making it a valuable building block for designing peptides, peptidomimetics, and small molecule therapeutics with enhanced metabolic stability and receptor-binding affinity. This in-depth technical guide provides a comprehensive overview of the synthetic routes to enantiomerically pure this compound, with a focus on practical laboratory-scale preparation. The guide will detail the synthesis of the racemic precursor via the Strecker amino acid synthesis, followed by a robust enzymatic kinetic resolution protocol for the isolation of the desired L-enantiomer. Key experimental considerations, mechanistic insights, and detailed procedural steps are provided to enable researchers to successfully synthesize this important compound.

Introduction

The incorporation of unnatural amino acids into peptide-based therapeutics is a well-established strategy to overcome the limitations of native peptides, such as poor metabolic stability and low oral bioavailability. This compound, with its sterically demanding tert-butyl moiety at the para-position of the phenyl ring, serves as a crucial building block in this context. This modification can enforce specific peptide conformations, enhance binding to target proteins, and protect against enzymatic degradation.

The synthesis of enantiomerically pure this compound presents a common challenge in medicinal chemistry: the efficient and scalable production of a chiral molecule. This guide will focus on a widely applicable and reliable two-stage approach:

-

Synthesis of the racemic precursor, 4-tert-butyl-DL-phenylalanine , utilizing the classical Strecker synthesis.

-

Enzymatic kinetic resolution of the N-acetylated racemate to isolate the desired N-acetyl-4-tert-butyl-L-phenylalanine, followed by deprotection.

This methodology combines a robust and high-yielding synthesis of the racemic starting material with a highly selective and environmentally benign enzymatic resolution step.

Part 1: Synthesis of Racemic 4-tert-Butyl-DL-phenylalanine via Strecker Synthesis

The Strecker synthesis is a venerable and highly effective method for the preparation of racemic α-amino acids from aldehydes.[1][2] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[1][3]

Reaction Overview

Figure 1: Overall workflow of the Strecker synthesis for 4-tert-Butyl-DL-phenylalanine.

Causality of Experimental Choices

The choice of the Strecker synthesis for the initial preparation of the racemic amino acid is predicated on the ready availability of the starting material, 4-tert-butylbenzaldehyde, and the robustness of the reaction. The one-pot nature of the α-aminonitrile formation, followed by a straightforward hydrolysis, makes this an efficient route for obtaining the necessary racemic precursor in significant quantities.

Detailed Experimental Protocol: Synthesis of 4-tert-Butyl-DL-phenylalanine

Materials:

-

4-tert-Butylbenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonia solution (28-30%)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

Procedure:

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve 4-tert-butylbenzaldehyde (1.0 eq) in methanol.

-

To this solution, add a solution of ammonium chloride (1.2 eq) in aqueous ammonia.

-

Cool the mixture in an ice bath and add a solution of sodium cyanide (1.2 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature overnight.

-

The resulting α-amino-4-tert-butylphenylacetonitrile may precipitate and can be collected by filtration.

-

-

Hydrolysis to the Amino Acid:

-

Suspend the crude α-aminonitrile in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is diluted with water and washed with diethyl ether to remove any non-polar impurities.

-

The aqueous layer is then carefully neutralized with a concentrated sodium hydroxide solution to the isoelectric point of the amino acid (typically pH 5-6), at which point the racemic 4-tert-butyl-DL-phenylalanine will precipitate.

-

The solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol, and dried under vacuum.

-

Expected Yield: 60-70% for the two steps.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Example Quantity (for 10g product) |

| 4-tert-Butylbenzaldehyde | 162.23 | 1.0 | ~10.9 g |

| Ammonium Chloride (NH₄Cl) | 53.49 | 1.2 | ~4.3 g |

| Sodium Cyanide (NaCN) | 49.01 | 1.2 | ~3.9 g |

Table 1: Stoichiometry for the synthesis of racemic 4-tert-butyl-DL-phenylalanine.

Part 2: Enzymatic Kinetic Resolution of N-Acetyl-4-tert-butyl-DL-phenylalanine

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers, leveraging the high stereoselectivity of enzymes.[4] In this approach, the racemic amino acid is first converted to its N-acetyl derivative. An acylase enzyme is then used to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted.[5] The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid can then be easily separated based on their different solubility properties.

Reaction Overview

Figure 2: Workflow for the enzymatic resolution of 4-tert-Butyl-DL-phenylalanine.

Causality of Experimental Choices

The choice of enzymatic resolution with Acylase I is driven by its well-documented and high enantioselectivity for a broad range of N-acetyl-L-amino acids.[4][5] This method is often preferred over classical chemical resolution due to its milder reaction conditions, which minimize the risk of racemization, and its environmental friendliness. The initial N-acetylation step is necessary to provide a substrate that is recognized by the acylase enzyme.

Detailed Experimental Protocol: Enzymatic Resolution

Materials:

-

4-tert-Butyl-DL-phenylalanine

-

Acetic anhydride

-

Sodium hydroxide (NaOH)

-

Acylase I from Aspergillus melleus

-

Cobalt(II) chloride (CoCl₂) (optional, as an enzyme activator)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

N-Acetylation of 4-tert-Butyl-DL-phenylalanine:

-

Suspend 4-tert-butyl-DL-phenylalanine (1.0 eq) in water and cool in an ice bath.

-

Add acetic anhydride (1.1 eq) and a 2M sodium hydroxide solution simultaneously in portions, maintaining the pH between 8 and 9.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Acidify the solution with concentrated HCl to pH 2-3.

-

Extract the N-acetyl-4-tert-butyl-DL-phenylalanine with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the N-acetylated product, which can often be used in the next step without further purification.

-

-

Enzymatic Resolution:

-

Dissolve the N-acetyl-4-tert-butyl-DL-phenylalanine in water and adjust the pH to 7.5 with a dilute sodium hydroxide solution.

-

Add Acylase I (typically 1-5% by weight of the substrate) and a small amount of CoCl₂ solution (optional, to a final concentration of ~0.5 mM).

-

Incubate the mixture at 37 °C with gentle stirring for 24-48 hours. The progress of the reaction can be monitored by the decrease in pH (due to the formation of acetic acid) or by TLC.

-

After the reaction is complete (approximately 50% hydrolysis), acidify the solution to pH 5 with acetic acid.

-

The precipitated N-acetyl-4-tert-butyl-D-phenylalanine is collected by filtration.

-

The filtrate, containing this compound, is concentrated under reduced pressure. The crude L-amino acid can be further purified by recrystallization from a water/ethanol mixture.

-

-

Hydrolysis of N-Acetyl-4-tert-butyl-L-phenylalanine (if isolated as such):

-

If the N-acetylated L-amino acid is isolated, it can be deprotected by refluxing in 1-2 M hydrochloric acid for 2-4 hours.

-

After cooling, the solution is neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to the isoelectric point to precipitate the free this compound.

-

The product is collected by filtration, washed with cold water, and dried.

-

Expected Yield: ~40-45% of the theoretical yield of the L-enantiomer (based on the starting racemic mixture) with high enantiomeric excess (>98%).

| Parameter | Condition | Rationale |

| Enzyme | Acylase I from Aspergillus melleus | High stereoselectivity for N-acetyl-L-amino acids. |

| pH | 7.5 | Optimal pH for Acylase I activity. |

| Temperature | 37 °C | Optimal temperature for Acylase I activity. |

| Activator | CoCl₂ (optional) | Can enhance the activity of some acylases. |

Table 2: Key parameters for the enzymatic resolution step.

Alternative Synthetic Strategies

While the combination of Strecker synthesis and enzymatic resolution is a robust and widely used approach, other methods for the synthesis of this compound exist.

-

Asymmetric Strecker Synthesis: This approach utilizes a chiral auxiliary or a chiral catalyst to directly produce an enantiomerically enriched α-aminonitrile, thus avoiding a resolution step.[6][7][8] While elegant, this method may require more specialized reagents and optimization for a specific substrate.

-

Chemical Resolution: Racemic 4-tert-butyl-DL-phenylalanine can be resolved using chiral resolving agents, such as derivatives of tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. This method can be effective but often requires extensive screening of resolving agents and solvents to achieve efficient separation.

Conclusion

This technical guide has detailed a reliable and practical synthetic route to this compound, a valuable building block for drug discovery and development. The described methodology, commencing with the Strecker synthesis of the racemic amino acid followed by enzymatic kinetic resolution, offers a scalable and efficient pathway to the enantiomerically pure L-isomer. The provided protocols, along with the underlying scientific rationale, are intended to serve as a valuable resource for researchers in the field.

References

- Boesten, W. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4. [Link]

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

- PubMed. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

- Vachal, P., & Jacobsen, E. N. (2002). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic Letters, 4(16), 2731-2733. [Link]

- Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine. [Link]

- IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. [Link]

- Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

- ACS Publications. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]

- CEM. (n.d.).

- Taylor & Francis. (n.d.). Aminoacylase – Knowledge and References. [Link]

- Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

- ResearchGate. (2015). Scheme 29.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

- MSU chemistry. (n.d.). 150 Years of Strecker Reaction. [Link]

- CDN. (n.d.).

- SpringerLink. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. [Link]

- PubMed Central. (2012).

- NIH. (2022).

- ResearchGate. (n.d.). Aminoacylase catalyzed resolution of N-acylamino acids. [Link]

- MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. [Link]

- PubChem. (n.d.). N-Acetyl-L-phenylalanine. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.rug.nl [pure.rug.nl]

- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-tert-Butyl-L-phenylalanine: A Keystone Amino Acid Analogue in Advanced Peptide and Protein Chemistry

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and protein engineering, the confines of the twenty canonical amino acids are increasingly being surpassed. The strategic incorporation of unnatural amino acids (UAAs) into peptide and protein scaffolds has emerged as a powerful tool for modulating their pharmacological and biophysical properties. Among these, 4-tert-Butyl-L-phenylalanine, a non-natural derivative of L-phenylalanine, has garnered significant attention. Its defining feature, a bulky tert-butyl group appended to the para-position of the phenyl ring, imparts unique steric and hydrophobic characteristics that researchers can leverage to overcome prevalent challenges in peptide science, such as aggregation and poor stability.[1][2]

This technical guide provides an in-depth exploration of the chemical properties of this compound, its synthesis, and its application, with a particular focus on its utility in solid-phase peptide synthesis (SPPS). The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its successful implementation in the laboratory.

Core Chemical and Physical Properties

This compound, systematically named (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid, is a white to off-white crystalline solid.[3][] Its structure is analogous to L-phenylalanine, with the significant modification of the tert-butyl group. This substitution profoundly influences its physical and chemical behavior, most notably increasing its hydrophobicity and steric bulk compared to its natural counterpart. These properties are instrumental in its primary applications.[2]

| Property | Value | Source(s) |

| CAS Number | 82372-74-5 | [5] |

| Molecular Formula | C₁₃H₁₉NO₂ | [5] |

| Molecular Weight | 221.30 g/mol | [] |

| Appearance | White to off-white powder | [] |

| IUPAC Name | (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | [][6] |

| Melting Point | ~170-175 °C | [3] |

| Solubility | Soluble in some organic solvents like methanol, ethanol, and DMSO. | [3] |

| Storage | 2-8 °C, in a well-closed container. | [] |

| Predicted Density | 1.084 ± 0.06 g/cm³ | [] |

| Predicted Boiling Point | 347.5 ± 30.0 °C | [] |

The Rationale for Incorporation: Steric Hindrance as a Design Element

The primary driver for utilizing this compound in peptide design is its ability to modulate peptide conformation and aggregation. The bulky tert-butyl group serves two main purposes:

-

Disruption of Aggregation: Peptide aggregation is a significant hurdle in both the synthesis and therapeutic application of peptides, particularly those with high hydrophobicity. The steric bulk of the 4-tert-butyl group can disrupt the intermolecular hydrogen bonding and hydrophobic interactions that lead to the formation of β-sheet aggregates. This makes it an invaluable tool for improving the synthesis of "difficult sequences".[1][7]

-

Enhancement of Stability and Solubility: By influencing the peptide's folding and stability, the 4-tert-butyl group can lead to derivatives with enhanced solubility and thermal stability.[2] This is particularly beneficial in the development of peptide-based therapeutics, where stability in biological fluids is paramount.[2]

Diagram: Conceptual Workflow for Peptide Modification

Caption: A conceptual workflow illustrating the use of this compound to address peptide aggregation.

Spectroscopic Profile: A Guide to Characterization

While a dedicated, publicly available high-resolution spectrum for this compound is not readily found, its expected NMR and mass spectra can be inferred from its structure and data from analogous compounds like L-phenylalanine and its N-protected derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino acid backbone (α-proton and β-protons). The aromatic region will display a distinct AA'BB' system due to the para-substitution. A prominent singlet in the aliphatic region, integrating to nine protons, will be indicative of the tert-butyl group.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the α-carbon, and the β-carbon. The aromatic region will display four signals due to the para-substituted ring. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will also be present.

-

Mass Spectrometry: The nominal mass will be 221 g/mol . High-resolution mass spectrometry should yield a molecular ion peak corresponding to the exact mass of C₁₃H₁₉NO₂.

Synthesis and Handling

This compound is typically synthesized via chemical modification of L-phenylalanine.[3] For its application in peptide synthesis, it is most commonly used in its N-terminally protected form, primarily as Fmoc-4-tert-butyl-L-phenylalanine .[8] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group that is central to the most widely used SPPS strategy.[9][10]

Safety and Handling: As with any chemical reagent, appropriate safety precautions should be taken. It is recommended to handle this compound and its derivatives in a well-ventilated area, wearing personal protective equipment such as gloves and safety glasses.[3] Avoid inhalation of dust and contact with skin and eyes.[3] For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: Incorporation into a Peptide via Fmoc-SPPS

The following is a detailed, step-by-step protocol for the manual incorporation of Fmoc-4-tert-butyl-L-phenylalanine into a growing peptide chain on a solid support using the Fmoc/tBu strategy. This protocol is a generalized procedure and may require optimization based on the specific peptide sequence and resin used.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang resin)

-

Fmoc-4-tert-butyl-L-phenylalanine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling:

-

Place the resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[1]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.[1]

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-4 equivalents of Fmoc-4-tert-butyl-L-phenylalanine and 3-4 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6-8 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. Due to the steric hindrance of the tert-butyl group, a longer coupling time or double coupling may be necessary.[1]

-

To monitor the completion of the coupling reaction, a qualitative test such as the Kaiser test can be performed.

-

-

Washing:

-

After the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.

-

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Diagram: Fmoc-SPPS Cycle

Caption: The cycle of solid-phase peptide synthesis (SPPS) for incorporating Fmoc-4-tert-butyl-L-phenylalanine.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of peptide chemistry, offering a robust solution to the persistent challenges of peptide aggregation and stability. Its strategic incorporation, facilitated by well-established Fmoc-SPPS protocols, allows for the creation of complex and therapeutically relevant peptides that were previously inaccessible. As drug discovery continues to explore the vast chemical space beyond the canonical amino acids, the utility of sterically demanding yet functionally elegant building blocks like this compound will undoubtedly continue to expand, paving the way for the next generation of peptide-based therapeutics and engineered proteins.

References

- L-4-TERT-BUTYL-PHE - Introduction. (2024, April 9). ChemBK.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- p-tert-Butylphenylalanine. (n.d.). PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. p-tert-Butylphenylalanine | C13H19NO2 | CID 2761795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

Introduction: The Strategic Role of Steric Hindrance in Peptide and Drug Development

An In-Depth Technical Guide to the Physical Properties of 4-tert-Butyl-L-phenylalanine

In the landscape of medicinal chemistry and protein engineering, the design of novel therapeutics often hinges on the subtle modification of existing scaffolds. Non-canonical amino acids are cornerstone tools in this endeavor, allowing for the precise tuning of pharmacological and structural properties. This compound, a synthetic derivative of L-phenylalanine, stands out as a particularly valuable building block.[1][2] The incorporation of a bulky tert-butyl group onto the phenyl ring introduces significant steric hindrance and enhances hydrophobicity.[1][] This modification is not merely an increase in size; it is a strategic design choice to influence peptide conformation, improve metabolic stability, and modulate protein-protein interactions.

Researchers in pharmaceutical development and protein engineering frequently utilize this compound to create peptide-based therapeutics with superior efficacy and stability.[1][2] Its unique structure can dictate specific folding patterns in peptide chains, which is critical for achieving high-affinity binding to biological targets.[1] This guide provides a comprehensive technical overview of the core physical properties of this compound, offering researchers and drug development professionals the foundational data and experimental context required for its effective application.

Fundamental Chemical and Physical Identifiers

A prerequisite for any laboratory work is the accurate identification and handling of the chemical entity. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82372-74-5 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.34 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | [2][] |

| Synonyms | L-Phe(4-tBu)-OH, p-tert-Butyl-L-phenylalanine | [1][] |

| Appearance | White to off-white powder | [1][] |

| Purity | Typically ≥98% (via HPLC) | [1][] |

| Storage | Store at 2-8 °C, keep container well-closed | [] |

Experimental Physical Properties and Their Scientific Implications

The bulk physical properties of a compound are critical indicators of its purity, identity, and behavior in various experimental settings.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. While predicted values exist, a precise experimental melting point for this compound is not consistently reported in publicly available literature. Researchers should refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for this value.

Solubility Profile

Causality Behind Solubility: The molecular structure of this compound contains both a hydrophilic zwitterionic amino acid backbone and a significantly hydrophobic phenyl ring made even more so by the tert-butyl substituent. This amphipathic nature governs its solubility.

-

Aqueous Solubility: Like its parent amino acid, L-phenylalanine, it is expected to have limited solubility in neutral water. Its solubility is pH-dependent, increasing in acidic or basic solutions due to the protonation of the amine or deprotonation of the carboxylic acid, respectively.

-

Organic Solubility: The bulky tert-butyl group enhances its hydrophobic character, generally increasing its solubility in organic solvents compared to L-phenylalanine.[1][] It is expected to be soluble in solvents like methanol, DMSO, and potentially show some solubility in less polar solvents where peptide synthesis or modifications are performed.

A rigorous solubility study is recommended for specific formulation or reaction conditions, typically involving suspending a known mass of the compound in a specific volume of solvent and using visual or spectroscopic methods to determine the saturation point.

Optical Activity: Confirmation of Stereochemical Integrity

The "L" designation in this compound denotes its stereochemistry, which is fundamental to its biological activity. Optical rotation measurement is the primary method to confirm that the chiral center is intact and has not undergone racemization during synthesis or handling.[4]

While an experimental value for the specific rotation of the unprotected amino acid is not readily found in surveyed literature, its derivatives are known to be optically active. For instance, a related protected form, Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine, exhibits a specific rotation of [a]²⁰D = +22.4 ± 2° (c=1 in CHCl₃).[5] The positive sign indicates it is dextrorotatory under these conditions. The parent L-amino acid is expected to be levorotatory (-) in aqueous acidic solutions, consistent with other natural L-amino acids.

This protocol describes a self-validating system for ensuring stereochemical purity.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 100 mg of this compound.

-

Quantitatively transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with 1 M HCl. The choice of acid is crucial as it ensures the amino acid is in a consistent, fully protonated state, minimizing pH-dependent variations in rotation.

-

Calculate the precise concentration (c) in g/100 mL.

-

-

Instrument Calibration and Blank Measurement:

-

Power on the polarimeter and allow the sodium lamp (589 nm, D-line) to stabilize.

-

Fill the sample cell (with a known path length, l, typically 1 dm) with the solvent blank (1 M HCl).

-

Calibrate the instrument to read 0° with the blank. This step is critical to negate any optical activity from the solvent or the cell itself.

-

-

Sample Measurement:

-

Rinse and fill the sample cell with the prepared analyte solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings until a stable value is obtained.

-

-

Calculation of Specific Rotation [α]:

-

Use the formula: [α] = α / (l × c)

-

Report the value specifying the temperature (T) and wavelength (λ), e.g., [α]²⁰D.

-

Spectroscopic Profile for Structural Verification

Spectroscopic techniques provide a fingerprint of the molecule, essential for confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is invaluable for structural confirmation. Based on analogous structures like N-tert-butoxycarbonyl-L-phenylalanine[6], the following key signals are expected (shifts in ppm relative to TMS):

-

~1.3 ppm (singlet, 9H): A strong, sharp singlet corresponding to the nine equivalent protons of the sterically shielded tert-butyl group. This is a highly characteristic and easily identifiable peak.

-

~3.0-3.3 ppm (multiplet, 2H): Signals from the diastereotopic β-protons on the carbon adjacent to the phenyl ring (–CH₂–).

-

~4.0-4.3 ppm (multiplet, 1H): The signal from the α-proton on the chiral carbon (–CH(NH₂)–).

-

~7.2-7.4 ppm (multiplet, 4H): Signals from the four protons on the para-substituted aromatic ring.

-

-

¹³C NMR: The carbon spectrum complements the proton data:

-

~31 ppm: Signal from the three equivalent methyl carbons of the tert-butyl group.

-

~34 ppm: Signal from the quaternary carbon of the tert-butyl group.

-

~37 ppm: Signal from the β-carbon (–CH₂–).

-

~55 ppm: Signal from the α-carbon.

-

~125-150 ppm: Multiple signals corresponding to the aromatic carbons.

-

~175 ppm: Signal from the carboxylic acid carbon (–COOH).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands:

-

2500-3300 cm⁻¹ (broad): O–H stretch of the carboxylic acid, often overlapping with N–H and C–H stretches.

-

3000-3100 cm⁻¹: Aromatic C–H stretching.

-

2850-2960 cm⁻¹: Aliphatic C–H stretching from the tert-butyl and methylene groups.

-

~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1500-1600 cm⁻¹: N–H bend of the amine and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (MW = 221.34), high-resolution mass spectrometry (HRMS) would show an exact mass for the protonated molecule [M+H]⁺ at approximately m/z 222.1494, confirming the elemental composition C₁₃H₂₀NO₂⁺.

Safety and Handling

As a laboratory chemical, this compound requires standard safe handling procedures.

-

Hazard Class: It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

-

Handling:

-

Work in a well-ventilated area or fume hood to avoid inhaling the powder.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

-

Stability: The compound is stable under recommended storage conditions (2-8 °C, dry).[] Avoid contact with strong oxidizing agents.

Conclusion

This compound is a powerful tool for chemical biologists and drug developers. Its defining physical characteristics—enhanced hydrophobicity, steric bulk, and stable chirality—are direct consequences of its molecular architecture. A thorough understanding of its physical properties, from its solubility profile to its spectroscopic fingerprint, is essential for its rational application. This guide provides the foundational knowledge and experimental framework necessary to confidently integrate this non-canonical amino acid into advanced research and development workflows, ensuring both the integrity of the starting material and the success of the resulting scientific innovation.

References

- ChemBK. Fmoc-4-tert-butyl-DL-Phenylalanine. [Link]

- Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

- J&K Scientific LLC. This compound | 82372-74-5. [Link]

- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

- PubChem. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857. [Link]

- ResearchGate. Absolute value of optical rotation of phenylalanine for various.... [Link]

- Wikipedia.

Sources

The Strategic Incorporation of 4-tert-Butyl-L-phenylalanine in Modern Biochemistry: A Technical Guide

This guide provides an in-depth technical exploration of 4-tert-Butyl-L-phenylalanine, a non-canonical amino acid that has become an indispensable tool for researchers, scientists, and drug development professionals. We will delve into the unique physicochemical properties conferred by its bulky tert-butyl group and explore its profound impact on peptide synthesis, drug design, and structural biology. This document will move beyond a simple recitation of facts to provide actionable insights and detailed protocols, grounded in established scientific principles.

The Physicochemical Advantage: Why the tert-Butyl Group Matters

This compound is a synthetic derivative of the essential amino acid L-phenylalanine.[] The defining feature of this compound is the bulky tert-butyl group attached to the phenyl ring. This seemingly simple modification introduces significant steric hindrance and enhances the hydrophobicity of the amino acid.[][2] These properties are not merely incidental; they are the very reasons for its widespread adoption in various biochemical applications. The increased lipophilicity can improve membrane permeability, a crucial factor in drug delivery systems.[3]

The tert-butyl group's influence extends to the conformational stability of peptides and proteins into which it is incorporated. By restricting the rotational freedom of the phenyl ring, it can help to lock the peptide backbone into a more defined and stable conformation. This is particularly valuable in the design of peptide-based therapeutics that require specific three-dimensional structures for optimal biological activity.[2]

Core Application: A Lynchpin in Advanced Peptide Synthesis

The primary application of this compound lies in its role as a building block in peptide synthesis, most notably in Solid-Phase Peptide Synthesis (SPPS).[4] Its Fmoc-protected derivative, Fmoc-4-tert-butyl-L-phenylalanine, is a key reagent that enables the efficient and high-purity synthesis of complex peptide sequences.[4][]

Enhancing Solubility and Preventing Aggregation

A common challenge in the synthesis of long or hydrophobic peptides is aggregation of the growing peptide chain on the solid support. This can lead to incomplete reactions and a significant decrease in the final yield and purity of the desired peptide. The incorporation of this compound can disrupt the intermolecular hydrophobic interactions that lead to aggregation, thereby improving the solvation of the peptide chain and facilitating more efficient coupling reactions.[2][4]

Modulating Biological Activity and Stability

The introduction of this non-canonical amino acid can have a profound effect on the biological properties of a peptide. The bulky tert-butyl group can act as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. It can enhance binding to target receptors or enzymes by creating more extensive and specific hydrophobic interactions. Furthermore, the unnatural structure of this compound can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[2][3]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-4-tert-Butyl-L-phenylalanine

The following diagram and protocol outline a standard workflow for the incorporation of Fmoc-4-tert-butyl-L-phenylalanine into a peptide sequence using Fmoc-based SPPS.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with this compound.

Detailed Protocol:

-

Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin's linker using a 20% solution of piperidine in DMF.

-

Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Activate the first Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

Wash the resin to remove excess reagents.

-

-

Incorporation of Fmoc-4-tert-Butyl-L-phenylalanine:

-

Repeat the Fmoc deprotection and washing steps as described above.

-

Activate Fmoc-4-tert-Butyl-L-phenylalanine using the same coupling reagents.

-

Couple the activated amino acid to the growing peptide chain on the resin.

-

Wash the resin thoroughly.

-

-

Chain Elongation: Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry and analytical HPLC.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the fields of oncology and immunology.[2][4] By replacing native phenylalanine or other aromatic amino acids with this analog, researchers can fine-tune the pharmacological profile of a peptide, leading to enhanced efficacy, selectivity, and stability.[2]

Case Study: Modifying Peptide Hormones and Neuropeptides

Many peptide hormones and neuropeptides are promising drug candidates, but their therapeutic potential is often limited by poor metabolic stability and receptor selectivity. The strategic incorporation of this compound can address these limitations. For example, in the design of analogs of gonadotropin-releasing hormone (GnRH) or somatostatin, this modification can lead to compounds with improved receptor binding affinity and prolonged duration of action.

Quantitative Data Summary

| Property | Phenylalanine | This compound | Rationale for Improvement |

| Hydrophobicity (LogP) | ~1.38 | Increased | Enhanced membrane permeability and hydrophobic interactions with targets. |

| Steric Bulk | Moderate | High | Induces specific peptide conformations and can improve receptor selectivity. |

| Enzymatic Stability | Susceptible to proteolysis | Increased | The bulky group can hinder access of proteases to the peptide backbone. |

| Solubility in Organic Solvents | Moderate | High | Facilitates handling and purification during synthesis.[3] |

Broader Biochemical Applications

Beyond peptide synthesis, this compound and its derivatives find utility in several other areas of biochemical research.

Protein Engineering and Structural Biology

In protein engineering, the substitution of natural amino acids with this compound can be used to probe the role of specific residues in protein folding, stability, and function.[2] The bulky side chain can be used to create steric clashes that disrupt protein-protein interactions or to introduce a hydrophobic patch that promotes specific binding events. These studies provide valuable insights into the relationship between protein structure and biological activity.[2]

Bioconjugation and Targeted Drug Delivery

The chemical handles on this compound can be exploited for bioconjugation, the process of linking a peptide to another molecule, such as a fluorescent dye, a cytotoxic drug, or a targeting ligand.[4] This enables the development of sophisticated drug delivery systems that can selectively target diseased cells while minimizing off-target effects.[4]

Asymmetric Synthesis and Chiral Ligands

While not its primary application, derivatives of phenylalanine are instrumental in the synthesis of chiral ligands for asymmetric catalysis.[6][7][8][9][10] The principles of using chiral amino acids to induce stereoselectivity in chemical reactions can be extended to this compound. The defined stereochemistry and bulky nature of this amino acid make it a potentially valuable building block for the design of novel catalysts for enantioselective transformations.

Conclusion

This compound is far more than just another amino acid analog. Its unique combination of hydrophobicity, steric bulk, and synthetic accessibility has established it as a powerful tool in the arsenal of biochemists and medicinal chemists. From enhancing the efficiency of peptide synthesis to enabling the design of more potent and stable peptide-based drugs, the strategic application of this compound continues to push the boundaries of what is possible in biochemical research and therapeutic development. As our understanding of the intricate interplay between molecular structure and biological function deepens, the importance of such precisely engineered building blocks is only set to grow.

References

- National Center for Biotechnology Information.

- Scientific Research Publishing.

- ResearchGate. Design, Synthesis, and Evaluation of N-(tert-Butyl)-Alanine-Derived Chiral Ligands – Aspects of Reactivity and Diastereoselectivity in the Reactions with α-Amino Acids. [Link]

- MDPI.

- PubMed.

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Chiral Monoanionic [ON] Ancillary Phenolate Ligands [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of 4-tert-Butyl-L-phenylalanine in Protein Engineering

Foreword: Beyond the Canonical Twenty

In the landscape of protein engineering and drug development, the twenty canonical amino acids have long served as the fundamental building blocks. However, the rational design of novel biologics and therapeutics often demands functionalities that transcend nature's toolkit. The site-specific incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy, enabling the introduction of unique chemical moieties to precisely control protein structure, function, and stability.[1][2][] Among the diverse arsenal of available UAAs, 4-tert-Butyl-L-phenylalanine (pTBF) stands out as a powerful modulator of protein biophysics, prized for its pronounced steric bulk and hydrophobicity.

This guide provides an in-depth technical exploration of this compound, moving beyond a simple catalog of properties to a functional understanding of its application. We will delve into the causality behind its effects, present validated methodologies for its incorporation, and outline protocols for quantifying its impact on protein stability, empowering researchers, scientists, and drug development professionals to leverage this unique building block in their own work.

Physicochemical Profile of this compound

At its core, this compound is an analog of L-phenylalanine featuring a bulky tert-butyl group at the para position of the phenyl ring.[4] This seemingly simple modification has profound implications for its behavior within a polypeptide chain.

-

Enhanced Hydrophobicity and Steric Bulk: The tert-butyl group is significantly larger and more hydrophobic than the single hydrogen atom it replaces on the phenyl ring. This modification dramatically increases the side chain's volume and non-polar surface area. The primary value of this property is its ability to influence protein folding and stability.[5] By occupying a larger volume, it can create stabilizing van der Waals contacts within a protein's hydrophobic core or, conversely, be used to sterically disrupt or probe protein-protein interfaces.[6]

-

Chemical Inertness: The tert-butyl group is chemically inert, meaning it does not typically participate in chemical reactions under physiological conditions. This makes it an excellent tool for purely structural and biophysical modifications, as researchers can be confident that observed effects are due to steric and hydrophobic influences rather than unforeseen chemical reactivity.

-

Unique Spectroscopic Signature: The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in ¹H Nuclear Magnetic Resonance (NMR) spectra.[7] This signal often appears in a region of the spectrum with minimal overlap from other protein resonances, making it an exceptional, non-perturbative probe for studying protein structure, dynamics, and ligand binding, even in large macromolecular complexes.[8][9][10]

Table 1: Key Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid[] |

| Synonyms | p-tert-Butyl-L-phenylalanine, L-Phe(4-tBu)-OH[] |

| CAS Number | 82372-74-5 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol [] |

| Appearance | White to off-white powder[] |

| Storage | 2-8 °C[] |

Methodologies for Incorporation into Proteins

The utility of pTBF is predicated on its successful incorporation into a target protein. Two primary, validated methodologies exist: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and the bio-orthogonal technique of Genetic Code Expansion.

Chemical Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for producing synthetic peptides and small proteins. The incorporation of pTBF is achieved using a derivative, typically Fmoc-4-tert-butyl-L-phenylalanine , within a standard Fmoc/tBu synthesis strategy.[12][13] The key challenge with this amino acid is its steric bulk, which can hinder coupling efficiency. The following protocol is designed to maximize yield and purity.

-

Resin Preparation:

-

Select an appropriate solid support (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the solvent.[12]

-

-

Fmoc-Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

-

Repeat with a fresh 20% piperidine/DMF solution, agitating for 10-15 minutes to ensure complete removal of the Fmoc protecting group.[12]

-

Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation & Coupling (Critical Step for pTBF):

-

In a separate vessel, dissolve 3-5 equivalents of Fmoc-4-tert-butyl-L-phenylalanine and a suitable activator (e.g., HBTU/HOBt or HATU) in DMF.

-

Add 6-10 equivalents of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to the activation mixture. Allow to pre-activate for 1-2 minutes.

-

Scientist's Note: The significant steric hindrance of pTBF necessitates a longer coupling time and potentially stronger activation chemistry (like HATU) compared to canonical amino acids. It is also crucial to use a higher excess of reagents.

-

Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.[12]

-

-

Monitoring and Recoupling:

-

After the initial coupling, perform a Kaiser test.[12] A positive result (blue beads) indicates incomplete coupling.

-

If the coupling is incomplete, drain the reaction solution and repeat step 3 (a "double couple") to drive the reaction to completion.

-

-

Washing:

-

Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove all excess reagents.[12]

-

-

Cycle Repetition:

-

Return to Step 2 to continue elongation of the peptide chain.

-

Site-Specific Genetic Incorporation

For larger proteins, SPPS is not feasible. Genetic code expansion allows for the site-specific incorporation of pTBF directly during protein expression in a host organism (e.g., E. coli). This powerful technique requires an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[2][14] The orthogonal aaRS is engineered to exclusively recognize pTBF and charge it onto its cognate tRNA, which recognizes a unique codon—typically the amber stop codon (UAG)—that has been introduced at the desired site in the gene of interest.

Research has shown that 4-(tert-butyl)phenylalanine can be successfully incorporated using a "broadband" E. coli tyrosyl-tRNA synthetase mutant originally evolved for p-cyano-phenylalanine, demonstrating the feasibility of this approach without needing to engineer a new synthetase from scratch.[7]

-

Plasmid Preparation:

-

Obtain or construct two plasmids:

-

pEVOL Plasmid: Carries the gene for the engineered aaRS (e.g., the broadband TyrRS mutant) and its cognate suppressor tRNA (tRNAPylCUA or tRNATyrCUA).

-

Expression Plasmid: Carries the target gene of interest, modified to contain an in-frame amber (TAG) codon at the desired incorporation site. The plasmid should also contain an affinity tag (e.g., 6xHis) for purification.

-

-

-

Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the pEVOL and the target expression plasmids.

-

Plate on selective media (e.g., LB agar with antibiotics for both plasmids) and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a starter culture with a single colony and grow overnight.

-

The next day, use the starter culture to inoculate a larger volume of expression media (e.g., Terrific Broth) containing the appropriate antibiotics.

-

Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.

-

Induce and Supplement: Add the inducer (e.g., IPTG) to the culture. Simultaneously, add a sterile, concentrated stock solution of this compound to a final concentration of 1-2 mM.

-

Scientist's Note: The timing of UAA addition is critical. Adding it with the inducer ensures it is available for the synthetase as soon as target gene expression begins. The host must be grown in minimal or non-rich media to prevent competition from canonical amino acids.

-

Reduce the temperature to 18-25°C and continue expression for 16-24 hours.

-

-

Purification and Verification:

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) and clarify the lysate.

-

Purify the target protein using affinity chromatography (e.g., Ni-NTA for a His-tagged protein).

-

Verify the successful incorporation of pTBF using mass spectrometry (ESI-MS), which will show a mass shift corresponding to pTBF relative to the wild-type amino acid.

-

Quantifying the Impact: A Thermal Shift Assay (TSA) Case Study

A primary application of pTBF is to enhance the thermal stability of a protein.[5] The most direct and high-throughput method to quantify this effect is the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF).[15][16] This assay monitors the temperature at which a protein unfolds (its melting temperature, or Tₘ) by measuring the fluorescence of an environment-sensitive dye that binds to the exposed hydrophobic regions of the denatured protein.[17][18]

The logic is straightforward: a ligand binding to a protein, or a mutation that stabilizes its structure, will increase the energy required to unfold it, resulting in a measurable increase in its Tₘ.

-

Protein Preparation:

-

Purify both the wild-type (WT) protein and the pTBF-containing variant to >95% purity.

-

Ensure both proteins are in the identical, well-defined buffer solution. A final protein concentration of 2-5 µM is typical.

-

-

Assay Plate Setup:

-

On a 96-well PCR plate, prepare reactions in triplicate for both WT and the pTBF variant.

-

Each reaction well should contain the protein, the buffer, and a fluorescent dye (e.g., SYPRO Orange) at its recommended concentration.

-

Self-Validation: Include a "dye only" control (buffer + dye, no protein) to establish the baseline fluorescence.

-

-

Instrument Run:

-

Place the plate in a real-time PCR machine.

-

Set up a melt-curve experiment: gradually increase the temperature from a starting point (e.g., 25°C) to a final point (e.g., 95°C) in small increments (e.g., 0.5°C per step).

-

At each temperature step, measure the fluorescence of the SYPRO Orange dye.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

-

The melting temperature (Tₘ) is the midpoint of this transition, which is most accurately calculated as the peak of the first derivative of the melt curve (-dF/dT).[19]

-

Compare the Tₘ of the pTBF variant to the WT protein. The difference (ΔTₘ) is a direct measure of the change in thermal stability.

-

Sources

- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interesjournals.org [interesjournals.org]

- 4. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Selective protein-protein interactions driven by a phenylalanine interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy [openresearch-repository.anu.edu.au]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes | Semantic Scholar [semanticscholar.org]

- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 16. criver.com [criver.com]

- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. gene-quantification.de [gene-quantification.de]

An In-Depth Technical Guide to the Hydrophobicity of 4-tert-Butyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrophobicity is a critical physicochemical parameter that governs molecular interactions in biological systems, profoundly influencing peptide and protein folding, receptor binding, and drug pharmacokinetics. Non-natural amino acids with tailored hydrophobic properties are invaluable tools in modern drug discovery, enabling the fine-tuning of therapeutic candidates. This guide provides a detailed examination of 4-tert-Butyl-L-phenylalanine (Bpa), a synthetic amino acid distinguished by its significant hydrophobicity. We will explore the structural basis of its lipophilic character, detail rigorous experimental and computational methods for its quantification, and analyze its impact on peptide and protein properties. This document serves as a comprehensive resource for scientists seeking to leverage the unique attributes of Bpa in peptide synthesis and pharmaceutical development.[1]

Introduction: The Significance of Hydrophobicity in Drug Design

The hydrophobic effect—the tendency of nonpolar substances to aggregate in aqueous solution—is a primary driving force in molecular biology.[2] It dictates the folding of proteins into their functional three-dimensional structures, governs the assembly of cellular membranes, and is central to the molecular recognition events that underpin drug-target interactions.[3] In peptide-based drug design, modulating hydrophobicity is a key strategy for enhancing potency, stability, and bioavailability.

Natural amino acids offer a limited range of hydrophobicities. The incorporation of non-natural amino acids, such as this compound (Bpa), provides a mechanism to expand this chemical space.[4] Bpa, an analogue of L-phenylalanine, features a bulky tert-butyl group on the phenyl ring.[1] This modification significantly increases its nonpolar surface area and, consequently, its hydrophobicity, making it a powerful building block for creating peptides with enhanced therapeutic properties.[1][5]

Physicochemical Profile of this compound

The distinct properties of Bpa arise directly from its molecular architecture. Understanding its fundamental characteristics is essential for its effective application.

Chemical Structure

Bpa is structurally similar to L-phenylalanine, with the key difference being the substitution of a hydrogen atom at the para (4-position) of the phenyl ring with a tert-butyl group.

IUPAC Name: (S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid Synonyms: L-Phe(4-tBu)-OH, p-tert-Butyl-L-phenylalanine[1]

The tert-butyl group is a sterically demanding, nonpolar moiety that prevents electronic conjugation with the phenyl ring but dramatically increases the molecule's lipophilicity.

Key Physicochemical Properties

A summary of Bpa's key properties provides a quantitative basis for its application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.3 g/mol | [6] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 2°C - 8°C |

Quantifying the Hydrophobicity of this compound

A precise understanding of Bpa's hydrophobicity requires robust quantification. Several complementary methods, both experimental and computational, are employed for this purpose.

Theoretical Framework: Hydrophobicity Scales

Hydrophobicity scales provide a relative ranking of the hydrophobicity of amino acid residues.[7] These scales are derived from various experimental measurements or theoretical calculations, such as partitioning experiments or analysis of protein structures.[2][7] The Kyte-Doolittle scale is one of the most widely used, assigning a single value to each amino acid based on its hydropathic character.[2] While a specific Kyte-Doolittle value for Bpa is not formally established, its hydrophobicity is known to be significantly greater than that of Phenylalanine.

Experimental Determination of Hydrophobicity

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely adopted technique for quantifying the relative hydrophobicity of molecules, including amino acids and peptides.[8][9][10]

-

Principle & Causality: The method separates molecules based on their partitioning between a nonpolar (hydrophobic) stationary phase (e.g., C8 or C18 silica) and a polar mobile phase (e.g., a water/acetonitrile gradient).[11] Highly hydrophobic molecules, like Bpa, interact more strongly with the stationary phase and thus have longer retention times. The retention time serves as a reliable proxy for hydrophobicity.[9] This approach is particularly valuable as it reflects the behavior of the amino acid within a polypeptide context when model peptides are used.[3]

-

Caption: Workflow for determining the hydrophobicity of Bpa using RP-HPLC.

-

Detailed Protocol: RP-HPLC Analysis of Model Peptides

-

Peptide Synthesis: Synthesize a series of short model peptides (e.g., Ac-Gly-X-Gly-NH₂) where 'X' is substituted with Bpa, Phenylalanine (Phe), and other reference amino acids.[9] This ensures the measured hydrophobicity reflects the contribution of the side chain within a peptide backbone.[3]

-

Sample Preparation: Dissolve each purified peptide in the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Trifluoroacetic Acid) to a concentration of 1 mg/mL.

-

Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor absorbance at 214 nm (peptide bond) and 280 nm (aromatic ring).

-

-

Data Analysis: Record the retention time for each peptide. The longer retention time of the Bpa-containing peptide compared to the Phe-containing peptide provides a quantitative measure of its increased hydrophobicity.

-

Method 2: Partition Coefficient (LogP) Determination

The partition coefficient (LogP) is the classic measure of lipophilicity, defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[12]

-

Principle & Causality: A higher LogP value indicates greater lipophilicity. The shake-flask method is the traditional approach, though it can be resource-intensive.[13] Computational models are now frequently used to predict LogP values based on the molecule's structure.[13][14] These algorithms sum the contributions of individual atoms or fragments to the overall lipophilicity.[15][16]

Comparative Hydrophobicity Analysis

The enhanced hydrophobicity of Bpa is most evident when compared to its natural counterpart, L-phenylalanine, and other relevant amino acids.

| Amino Acid | Structure | Relative Hydrophobicity | Comments |

| L-Phenylalanine (Phe) | Benzyl side chain | +++ | Standard aromatic hydrophobic residue. |

| This compound (Bpa) | 4-tert-Butylbenzyl side chain | +++++ | Significantly more hydrophobic due to the bulky, nonpolar tert-butyl group. |

| Leucine (Leu) | Isobutyl side chain | +++ | A common aliphatic hydrophobic residue. |

| Tryptophan (Trp) | Indole side chain | ++++ | Highly hydrophobic, but also capable of hydrogen bonding. |

Note: Relative hydrophobicity is a qualitative ranking based on typical RP-HPLC retention and LogP data.

Impact of Bpa's Hydrophobicity in Peptide and Drug Development

The deliberate incorporation of Bpa into peptide sequences is a strategic choice to modulate their biological and pharmaceutical properties.[17]

-

Enhanced Receptor Binding: The bulky, hydrophobic side chain of Bpa can promote deeper and more extensive interactions within the hydrophobic pockets of target receptors or enzymes, potentially increasing binding affinity and potency.[5]

-

Increased Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby extending the in vivo half-life of the peptide therapeutic.

-

Improved Membrane Permeability: Increasing the overall lipophilicity of a peptide can enhance its ability to cross cell membranes, which is a critical factor for targeting intracellular proteins and improving oral bioavailability.[5]

-

Control of Peptide Conformation: The steric bulk of Bpa can be used to induce or stabilize specific secondary structures, such as β-turns or helical conformations, which are often required for biological activity.[1]

Conclusion

This compound is a synthetically versatile amino acid that offers a significant and predictable increase in hydrophobicity compared to natural residues. Its unique properties, stemming from the bulky tert-butyl group, provide medicinal chemists and peptide scientists with a powerful tool to enhance the stability, potency, and pharmacokinetic profile of peptide-based therapeutics.[1][] The rigorous quantification of its hydrophobicity through established methods like RP-HPLC and LogP determination is fundamental to its rational application in drug design. As the demand for more sophisticated and effective peptide drugs grows, the strategic use of non-natural amino acids like Bpa will continue to be a cornerstone of innovation in the field.

References

- Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides.

- Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects.

- This compound | 82372-74-5 | FB49021.Biosynth.

- This compound.Chem-Impex.

- Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides.Monash University.

- Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chrom

- Quantifying Steric and Hydrophobic Influence of Non-Standard Amino Acids in Proteins That Undergo Post-Translational Modific

- Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.MDPI.

- Fmoc-4-tert-butyl-DL-Phenylalanine.ChemBK.

- Fmoc-4-tert-butyl-L-phenylalanine.Chem-Impex.

- A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP).SciSpace.

- LogP of Amino acids. | Download Table.

- Correlation between the experimental and calculated logP values of 219...

- Fmoc-4-tert-butyl-L-phenylalanine - (CAS 213383-02-9).BOC Sciences.

- Hydrophobicity scales.Wikipedia.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

- From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues.ChemRxiv.

- Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins.Bio-Synthesis.

- How sticky are our proteins? Quantifying hydrophobicity of the human proteome.

- 4-tert-Butyl-D-phenylalanine.Chem-Impex.

- p-tert-Butylphenylalanine | C13H19NO2 | CID 2761795.PubChem - NIH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]

- 3. Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides: comparison with other hydrophilicity/hydrophobicity scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying Steric and Hydrophobic Influence of Non-Standard Amino Acids in Proteins That Undergo Post-Translational Modifications, Biochemistry and Molecular Biology, Science Publishing Group [sciencepublishinggroup.com]

- 5. chemimpex.com [chemimpex.com]

- 6. p-tert-Butylphenylalanine | C13H19NO2 | CID 2761795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. research.monash.edu [research.monash.edu]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

4-tert-Butyl-L-phenylalanine as a building block in organic synthesis

An In-Depth Technical Guide to 4-tert-Butyl-L-phenylalanine as a Versatile Building Block in Organic Synthesis

Abstract

This compound is a non-proteinogenic α-amino acid that has garnered significant attention as a pivotal building block in modern organic synthesis. Its unique structural feature—a bulky tert-butyl group at the para-position of the phenyl ring—imparts desirable physicochemical properties to target molecules, including enhanced lipophilicity, metabolic stability, and specific conformational constraints. This guide offers a comprehensive exploration of this compound, detailing its properties, primary synthetic applications, and field-proven experimental protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon for the construction of complex peptides, pharmaceutical agents, and chiral molecules.

Introduction: The Strategic Advantage of the Tert-Butyl Moiety

In the landscape of synthetic chemistry, the choice of building blocks is paramount to achieving desired molecular architecture and function. This compound, an analogue of the natural amino acid L-phenylalanine, distinguishes itself through the presence of a sterically demanding tert-butyl group. This functionalization is not trivial; it serves several strategic purposes:

-

Steric Influence: The bulky group can dictate the three-dimensional arrangement of atoms in a molecule, influencing peptide folding and restricting conformational flexibility. This is a critical tool in drug design for optimizing binding affinity to biological targets.[1][]

-

Enhanced Lipophilicity: The hydrophobic character of the tert-butyl group increases the overall lipophilicity of the parent molecule.[1] This modification can significantly improve pharmacokinetic properties, such as membrane permeability and bioavailability.

-

Metabolic Stability: The C-C bond of the tert-butyl group is robust and resistant to oxidative metabolism, particularly P450-mediated oxidation, which often targets the para-position of aromatic rings. Incorporating this group can block a common metabolic pathway, thereby increasing the in vivo half-life of a drug candidate.[3]

As a chiral building block, this compound provides a stereodefined center that is essential for constructing enantiomerically pure molecules, a fundamental requirement in the pharmaceutical industry.[1][4]